molecular formula C24H27BrN4OS B2766538 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1190015-21-4

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2766538
CAS No.: 1190015-21-4
M. Wt: 499.47
InChI Key: IZFPEFCZVTYKFR-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonists and Antagonists

Compounds with a triazaspirodecan structure have been explored for their affinity towards specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. High-affinity ligands for human ORL1 receptors have been synthesized, exhibiting moderate to good selectivity against opioid receptors and functioning as full agonists in biochemical assays. These findings suggest potential applications in targeting receptor pathways for therapeutic purposes (Röver et al., 2000).

Antimicrobial Activity

The synthesis and antimicrobial activity of novel sulphonamide derivatives have been investigated, demonstrating the importance of bromophenyl and similar functional groups in contributing to antimicrobial efficacy. These studies highlight the potential for designing new antimicrobial agents based on structural modifications of such compounds (Fahim & Ismael, 2019).

Synthesis and Characterization of Novel Compounds

Research into the synthesis of new chemical entities, such as those involving 1,3-dipolar cycloaddition reactions and the creation of thiazolopyrimidine and thioglycoside derivatives, underscores the versatility of compounds with triazaspirodecan structures. These synthetic pathways offer insights into the development of compounds with potential anticancer activities (Flefel et al., 2017).

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-16-5-4-6-20(17(16)2)26-21(30)15-31-23-22(18-7-9-19(25)10-8-18)27-24(28-23)11-13-29(3)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFPEFCZVTYKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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